Trimethyl(2-tetrahydropyran-4-ylethynyl)silane
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Overview
Description
Trimethyl(2-tetrahydropyran-4-ylethynyl)silane is an organosilicon compound with the molecular formula C10H18OSi. It is characterized by the presence of a tetrahydropyran ring attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-tetrahydropyran-4-ylethynyl)silane typically involves the reaction of tetrahydropyran-4-ylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-tetrahydropyran-4-ylethynyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups .
Scientific Research Applications
Trimethyl(2-tetrahydropyran-4-ylethynyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Trimethyl(2-tetrahydropyran-4-ylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the tetrahydropyran ring.
Tetrahydropyran-4-ylacetylene: Similar structure but lacks the trimethylsilyl group.
Uniqueness
Trimethyl(2-tetrahydropyran-4-ylethynyl)silane is unique due to the combination of the tetrahydropyran ring and the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
trimethyl-[2-(oxan-4-yl)ethynyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)9-6-10-4-7-11-8-5-10/h10H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXLIPZMSBUTFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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